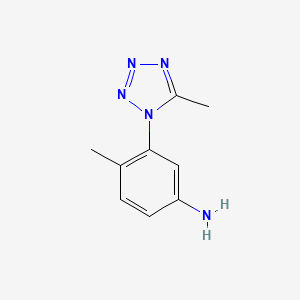

4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Vue d'ensemble

Description

4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, play a significant role in cell biology .

Mode of Action

It is known that similar compounds interact with their targets and cause changes at the molecular level .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have various biologically vital properties .

Action Environment

It is known that the action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Activité Biologique

4-Methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a compound of interest due to its potential biological activities. The tetrazole ring system has been associated with various pharmacological effects, including antimicrobial and antifungal properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

Molecular Weight: 186.20 g/mol

CAS Number: 5422-44-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds containing tetrazole rings have shown significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

These findings suggest that the presence of the tetrazole group enhances the compound's ability to disrupt microbial cell walls or membranes.

The mechanism by which tetrazole derivatives exert their biological effects often involves interference with cellular processes such as protein synthesis and cell wall integrity. The hydrophobicity and lipophilicity of these compounds facilitate their penetration into microbial cells, allowing them to reach their targets effectively .

Study on Antifungal Activity

In a recent study evaluating the antifungal activity of various tetrazole derivatives, it was found that 4-methyl-3-(5-methyl-1H-tetrazol-1-yl)aniline exhibited potent activity against fluconazole-resistant strains of Candida species. The study utilized in vitro assays to determine Minimum Inhibitory Concentrations (MICs), demonstrating that this compound could serve as a potential therapeutic agent against resistant fungal infections .

Toxicity Profile

An investigation into the toxicity of tetrazole derivatives indicated that while many compounds are effective against pathogens, they also present varying degrees of cytotoxicity to human cells. It was noted that careful optimization of the chemical structure is necessary to balance efficacy and safety .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications at specific positions on the tetrazole ring can significantly influence biological activity. For example:

Applications De Recherche Scientifique

Medicinal Chemistry

4-Methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline has been investigated for its potential as a pharmaceutical agent:

- Antimicrobial Activity: Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrazole showed activity against various bacterial strains .

- Anticancer Properties: Some tetrazole derivatives have been shown to inhibit cancer cell proliferation. The incorporation of the 5-methyl tetrazole moiety into aniline derivatives has led to promising results in inhibiting tumor growth in vitro .

Agricultural Chemistry

The compound's structural characteristics allow it to function as a pesticide or herbicide. Tetrazole compounds have been noted for their ability to interfere with plant growth regulators:

- Herbicide Development: Studies have explored the use of tetrazole derivatives in developing selective herbicides that target specific weed species while minimizing damage to crops .

Materials Science

In materials science, this compound has applications in the creation of novel polymers and materials:

- Polymer Synthesis: Its reactivity can be harnessed to synthesize polymers with specific properties such as increased thermal stability and mechanical strength. Research has shown that incorporating tetrazole groups into polymer backbones can enhance their performance under extreme conditions .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various tetrazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. The structure–activity relationship (SAR) analysis provided insights into how modifications on the aniline and tetrazole moieties affected biological activity .

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute focused on synthesizing a new class of thermally stable polymers using this compound as a monomer. The resulting polymers demonstrated superior mechanical properties compared to traditional polymers. This study highlighted the potential for these materials in high-performance applications such as aerospace and automotive components .

Analyse Des Réactions Chimiques

Synthetic Routes and Precursor Reactions

The compound can be synthesized through Ugi-azide multicomponent reactions (MCRA) in aqueous micellar systems . Key steps include:

-

Imine formation : Reaction of aldehydes with amines

-

Azide generation : Hydrazoic acid formation from TMSN₃ and water

-

Nitrilium ion formation : Interaction with isocyanides

-

Cyclization : 1,5-electrocyclization to form the tetrazole ring

Typical conditions (Table 1):

| Component | Example | Role |

|---|---|---|

| Aldehyde | Benzaldehyde | Electrophilic partner |

| Amine | 4-Methyl-3-aminophenyl | Nucleophile |

| Isocyanide | tert-Butyl isocyanide | Coupling agent |

| Azide source | TMSN₃ | Tetrazole precursor |

| Solvent | H₂O with TTAB surfactant | Reaction medium |

Yields range from 43% to 56% in water compared to 55%–66% in methanol .

Tetrazole Ring

-

Electrophilic substitution : Reacts with HNO₃/H₂SO₄ to form nitro derivatives .

Example: Nitration at the para position of the aniline moiety yields 2,6-dinitro-4-(5-methyltetrazol-1-yl)aniline (yield: 78%) . -

Coordination chemistry : Acts as a ligand for transition metals (e.g., rhodium, iron) in catalytic systems .

Aniline Group

-

Diazotization : Forms diazonium salts for coupling reactions (e.g., Sandmeyer reaction).

-

Acetylation : Reacts with acetic anhydride to form acetamide derivatives (reflux in pyridine, 85% yield).

Rhodium-Catalyzed Coupling

-

Substrate : 1-Sulphonyl-1,2,3-triazoles and oxadiazoles

-

Conditions : DCE solvent, 84°C, 12h

-

Product : 5-Sulphonamidoimidazoles (yield: 72–89%)

Stability and Reactivity Trends

-

pH sensitivity : Hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions.

-

Oxidative stability : Resists H₂O₂ (<5% degradation at 25°C, 24h) but reacts with KMnO₄ to form quinone derivatives.

Comparative Reaction Data

| Parameter | Aqueous Micellar | Methanol |

|---|---|---|

| Yield | 43%–56% | 55%–66% |

| Reaction time | 6–8h | 12–14h |

| Temperature | 25°C | 25°C |

| E-factor | 8.2 | 14.5 |

E-factor = (Mass of waste)/(Mass of product); lower values indicate greener processes .

Propriétés

IUPAC Name |

4-methyl-3-(5-methyltetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSQTSHNCFEPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C(=NN=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.